molecular formula C19H20ClN3O3 B2817292 3-(4-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921469-38-7

3-(4-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2817292
CAS No.: 921469-38-7
M. Wt: 373.84
InChI Key: PWUFKJBPLCJYCO-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its complex structure, which includes a chlorobenzyl group, an ethoxy group, and a methyl group attached to a pyrido[2,3-d]pyrimidine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as ethyl acetoacetate and guanidine derivatives, under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: This can be achieved through a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyrido[2,3-d]pyrimidine core.

    Ethoxy and Methyl Group Addition: These groups are typically introduced via alkylation reactions using ethyl iodide and methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under mild conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-(4-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases, which are crucial in cell signaling pathways.

Medicine

Medically, this compound is being investigated for its potential therapeutic effects. It has shown activity against certain cancer cell lines, making it a candidate for anticancer drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby disrupting cell signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds like 2,4-diamino-6-ethylpyrido[2,3-d]pyrimidine share a similar core structure but differ in their substituents.

    Benzylpyrimidines: Compounds such as 4-benzylpyrimidine have a benzyl group attached to the pyrimidine ring but lack the additional ethoxy and methyl groups.

Uniqueness

3-(4-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its chlorobenzyl group enhances its binding affinity to certain enzymes, while the ethoxy and methyl groups contribute to its overall stability and solubility.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-4-13-10-21-17-15(16(13)26-5-2)18(24)23(19(25)22(17)3)11-12-6-8-14(20)9-7-12/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUFKJBPLCJYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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